(E)-2-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethenesulfonamide, also known as PTE, is a chemical compound that has gained attention in the scientific community for its potential applications in biomedical research. PTE is a sulfonamide compound that belongs to the family of thiazole-based compounds. In
Wissenschaftliche Forschungsanwendungen
Anticancer Drug Candidates
This compound is part of a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives that have been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases regulate the cell cycle and are validated targets for anticancer drug discovery . An orally bioavailable inhibitor molecule from this series has shown marked inhibition of tumor growth in acute myeloid leukemia mouse xenografts .
Cell Cycle Regulation
The compound could potentially be used in research related to cell cycle regulation. The CDK4/6-Rb-E2F pathway, which this compound targets, is disrupted in 90% of cancers . Therefore, it could be used in studies aiming to understand the role of this pathway in cancer development and progression .
Development of Selective Inhibitors
The compound could be used in the development of selective inhibitors for CDK4/6. This is because it has been found to be a highly potent and selective inhibitor of these kinases . Such inhibitors could have potential therapeutic applications in various diseases, including cancer .
Study of Kinase Inhibition Mechanisms
This compound could be used in studies aiming to understand the mechanisms of kinase inhibition. Given its high potency and selectivity for CDK4/6, it could provide valuable insights into how these kinases are inhibited .
Development of Orally Bioavailable Drugs
The compound could potentially be used in the development of orally bioavailable drugs. One of the molecules in its series has been found to be orally bioavailable and has shown significant anticancer activity .
Toxicity Studies
Given that the compound has shown no negative effect on body weight and no signs of clinical toxicity in mouse models , it could potentially be used in toxicity studies.
Eigenschaften
IUPAC Name |
(E)-2-phenyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c27-30(28,14-12-17-5-2-1-3-6-17)26-19-10-8-18(9-11-19)21-16-29-22(25-21)24-20-7-4-13-23-15-20/h1-16,26H,(H,24,25)/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWNUHITHULNPW-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.